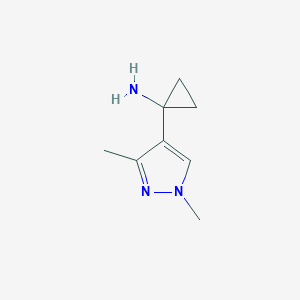
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropane ring attached to the pyrazole moiety, which imparts unique chemical and physical properties.
准备方法
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Amine Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the amine group.
Addition: Addition reactions with electrophiles can lead to the formation of various addition products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding, as well as in the development of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanone: This compound has a similar pyrazole ring but differs in the presence of an ethanone group instead of a cyclopropane ring.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)boronic acid: This compound contains a boronic acid group, which imparts different chemical reactivity and applications.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanol: This compound has an ethanol group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-(1,3-dimethylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-7(5-11(2)10-6)8(9)3-4-8/h5H,3-4,9H2,1-2H3 |
InChI 键 |
FMLBUOJMLVDFGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C2(CC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


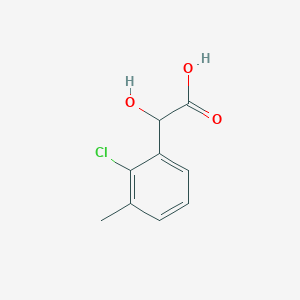
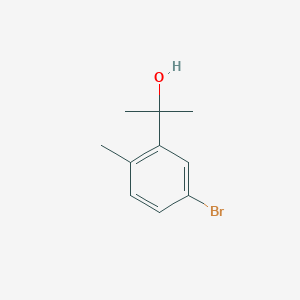
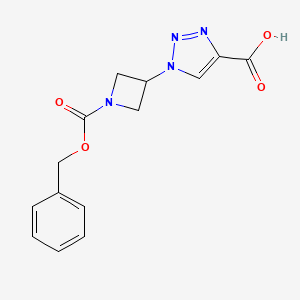
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
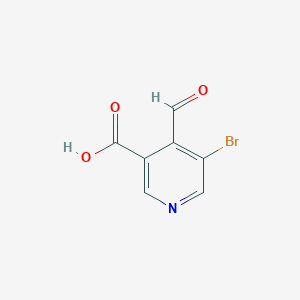

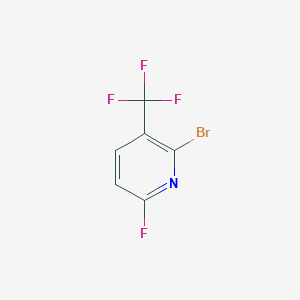

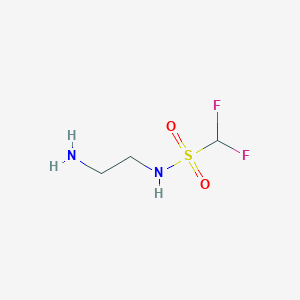
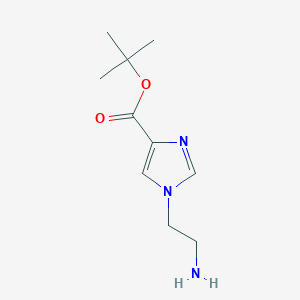

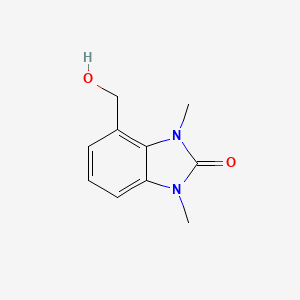
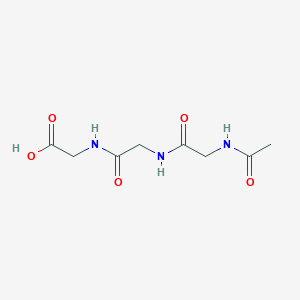
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
